molecular formula C9H12O2 B15166570 Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol CAS No. 482581-52-2

Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol

Cat. No.: B15166570
CAS No.: 482581-52-2
M. Wt: 152.19 g/mol
InChI Key: QQZQSFWCSVWQTN-UHFFFAOYSA-N
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Description

Tricyclo[4300~1,4~]non-2-ene-7,7-diol is a unique organic compound characterized by its tricyclic structure This compound features a three-dimensional cage-like configuration, which is often found in various biologically active natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. The process begins with the formation of a bicyclo[2.2.2]octane intermediate, followed by the Conia-ene reaction to form a five-membered ring, ultimately leading to the tricyclic framework .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[4.3.1.0~3,7~]decane:

    Tricyclo[6.2.1.0~2,7~]undeca-4-ene: Another tricyclic compound with a different ring size and configuration.

Uniqueness

Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol is unique due to its specific tricyclic structure and the presence of two hydroxyl groups at the 7,7-positions. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

482581-52-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

tricyclo[4.3.0.01,4]non-2-ene-7,7-diol

InChI

InChI=1S/C9H12O2/c10-9(11)4-3-8-2-1-6(8)5-7(8)9/h1-2,6-7,10-11H,3-5H2

InChI Key

QQZQSFWCSVWQTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C13C=CC3C2)(O)O

Origin of Product

United States

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